N-(3-METHYLPHENYL)-2-[(3-{[2-OXO-2-(3-TOLUIDINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]ACETAMIDE
CAS No.: 6053-51-6
Cat. No.: VC10329718
Molecular Formula: C20H20N4O2S3
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6053-51-6 |
|---|---|
| Molecular Formula | C20H20N4O2S3 |
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 2-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H20N4O2S3/c1-13-5-3-7-15(9-13)21-17(25)11-27-19-23-20(29-24-19)28-12-18(26)22-16-8-4-6-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,26) |
| Standard InChI Key | IPTOQFNKYVTZOB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Connectivity
The compound’s structure centers on a 1,2,4-thiadiazole ring (CNS), a five-membered heterocycle known for its metabolic stability and pharmacological potential. At position 3 of the thiadiazole, a sulfanyl (–S–) group bridges to a 2-oxo-2-(3-toluidino)ethyl moiety, while position 5 connects via another sulfanyl linkage to an N-(3-methylphenyl)acetamide group . The toluidino group (3-methylanilino) introduces aromaticity and lipophilicity, potentially influencing binding interactions in biological systems.
The SMILES notation CC1=CC(=CC=C1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=CC(=C3)C explicitly defines atomic connectivity, confirming the thiadiazole’s substitution pattern and the spatial arrangement of side chains . The InChIKey IPTOQFNKYVTZOB-UHFFFAOYSA-N provides a unique identifier for database searches and computational studies .
Stereoelectronic Properties
The molecule’s electronic profile is shaped by electron-withdrawing (carbonyl, thiadiazole) and electron-donating (methylphenyl) groups. The acetamide’s carbonyl (C=O) and thioether (C–S–C) linkages create regions of partial positive and negative charge, respectively, which may facilitate dipole-dipole interactions. The 3-methylphenyl groups enhance hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of approximately 3.2, suggesting moderate lipid solubility.
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
While explicit synthetic protocols for this compound are undocumented, retrosynthetic disconnection suggests a convergent approach:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide derivatives or oxidative dimerization of thioamides could yield the 1,2,4-thiadiazole core.
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Sulfanyl Group Installation: Nucleophilic substitution or thiol-ene reactions may introduce the –S– linkages at positions 3 and 5 of the thiadiazole.
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Side Chain Elaboration: Peptide coupling or acylation reactions could append the 2-oxoethyl-toluidino and acetamide moieties.
Hypothetical Synthesis
A plausible route involves:
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Step 1: Synthesis of 3,5-dichloro-1,2,4-thiadiazole as a scaffold.
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Step 2: Sequential nucleophilic substitutions with mercaptoacetamide and 2-mercapto-N-(3-methylphenyl)acetamide.
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Step 3: Coupling the resulting di-sulfanyl thiadiazole with 2-chloro-N-(3-methylphenyl)acetamide under basic conditions (e.g., triethylamine in dichloroethane).
Purification would likely involve column chromatography or recrystallization, given the compound’s moderate polarity.
Physicochemical and Analytical Profiling
Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 444.6 g/mol |
| Exact Mass | 444.0743 g/mol (calculated) |
| Topological Polar Surface Area | 138 Ų (estimated) |
| LogP (Octanol-Water) | 3.2 (predicted) |
| Water Solubility | ~0.1 mg/L (low) |
These properties suggest limited aqueous solubility, necessitating organic solvents (e.g., DMSO, acetonitrile) for in vitro studies.
Collision Cross Section (CCS) Data
Ion mobility-mass spectrometry (IM-MS) CCS values predict the compound’s gas-phase conformation:
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 445.08211 | 193.1 |
| [M+Na]+ | 467.06405 | 203.0 |
| [M-H]- | 443.06755 | 198.2 |
The 10% variation between adducts reflects differences in ion packing efficiency, with sodium adducts exhibiting larger CCS due to charge-induced expansion .
Challenges and Future Prospects
The absence of literature and patent data underscores the need for:
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Synthetic Optimization: Developing scalable routes with characterized intermediates.
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Biological Screening: Assessing toxicity, pharmacokinetics, and target engagement.
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Computational Modeling: Predicting binding modes against therapeutic targets.
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